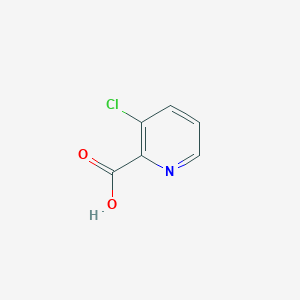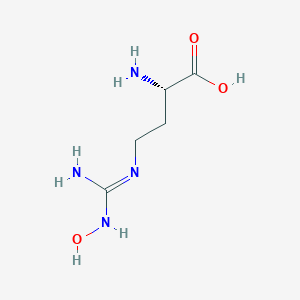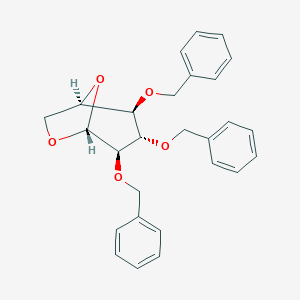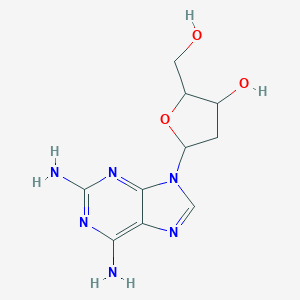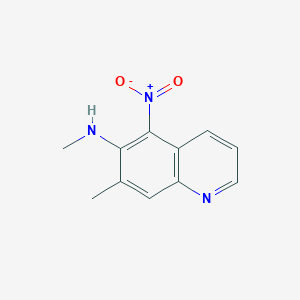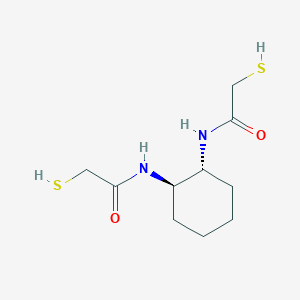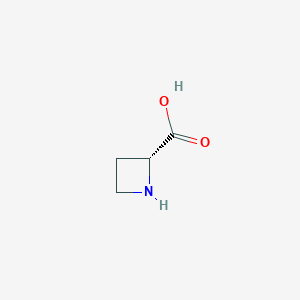
2,2-Dimethyl-3-(4-mercaptophenyl)propionic acid
Overview
Description
2,2-Dimethyl-3-(4-mercaptophenyl)propionic acid is an organic compound with the molecular formula C11H14O2S and a molecular weight of 210.29 g/mol . It is characterized by the presence of a mercapto group (-SH) attached to a phenyl ring, which is further connected to a propionic acid moiety with two methyl groups at the alpha position. This compound is primarily used in research settings, particularly in the fields of proteomics and polymer chemistry .
Preparation Methods
The synthesis of 2,2-Dimethyl-3-(4-mercaptophenyl)propionic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-mercaptophenylacetic acid and isobutyraldehyde.
Reaction Conditions: The key reaction involves the condensation of 4-mercaptophenylacetic acid with isobutyraldehyde in the presence of a suitable catalyst, such as piperidine, under reflux conditions.
Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
2,2-Dimethyl-3-(4-mercaptophenyl)propionic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides using oxidizing agents such as hydrogen peroxide or iodine.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The mercapto group can participate in nucleophilic substitution reactions, forming thioethers when reacted with alkyl halides.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Alkyl halides for substitution reactions.
Major products formed from these reactions include disulfides, alcohols, and thioethers .
Scientific Research Applications
2,2-Dimethyl-3-(4-mercaptophenyl)propionic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(4-mercaptophenyl)propionic acid involves its thiol group, which can undergo redox reactions. The compound can form reversible maleimide-thiol adducts, making it useful in the design of hydrogels sensitive to glutathione. These hydrogels degrade in the presence of glutathione, releasing their contents in a controlled manner . The molecular targets and pathways involved include the retro Michael-type addition reactions and the formation of succinimide thioether linkages .
Comparison with Similar Compounds
Similar compounds to 2,2-Dimethyl-3-(4-mercaptophenyl)propionic acid include:
4-Mercaptophenylpropionic Acid: Lacks the two methyl groups at the alpha position, resulting in different chemical properties and reactivity.
2,2-Dimethyl-3-(4-hydroxyphenyl)propionic Acid: Contains a hydroxyl group instead of a mercapto group, leading to different applications and reactivity patterns.
The uniqueness of this compound lies in its combination of a mercapto group and a propionic acid moiety with two alpha methyl groups, which imparts specific reactivity and stability characteristics .
Properties
IUPAC Name |
2,2-dimethyl-3-(4-sulfanylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2S/c1-11(2,10(12)13)7-8-3-5-9(14)6-4-8/h3-6,14H,7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDIJXPNRJHFRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)S)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391726 | |
| Record name | 2,2-dimethyl-3-(4-sulfanylphenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887354-80-5 | |
| Record name | 2,2-dimethyl-3-(4-sulfanylphenyl)propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B14540.png)

